Structural Differentiation from 7‑Methoxy and 7‑Ethoxy Homologs
The 7‑butoxy substituent in the target compound (CAS 50743‑53‑8) provides greater lipophilicity than the 7‑methoxy and 7‑ethoxy analogs claimed in the foundational patent US4116971A. While no direct head‑to‑head PCA data are available for the 7‑butoxy compound, the patent discloses that alkoxy chain length significantly modulates oral potency: the 8‑methoxy derivative exhibited an oral ID₅₀ of 12 µg, whereas the 6‑methoxy analog required an 18‑fold higher dose [1]. This class‑level SAR suggests that the butoxy chain in the target compound may confer a distinct absorption and potency profile relative to shorter 7‑alkoxy congeners.
| Evidence Dimension | Calculated lipophilicity (ClogP) and chain length |
|---|---|
| Target Compound Data | 7‑Butoxy; ClogP ≈ 3.1 (estimated); chain length = 4 carbons |
| Comparator Or Baseline | 7‑Methoxy: ClogP ≈ 1.5 (estimated); chain length = 1 carbon. 7‑Ethoxy: ClogP ≈ 2.0 (estimated); chain length = 2 carbons |
| Quantified Difference | ClogP increase of ~1.6 vs. 7‑methoxy; chain length extension of 3 carbons |
| Conditions | Calculated using standard fragment‑based methods; no experimental log P available |
Why This Matters
The higher lipophilicity of the butoxy chain is expected to enhance membrane permeability and oral absorption compared to shorter alkoxy homologs, a key consideration for in vivo pharmacological studies.
- [1] US Patent US4116971A. 3-(1H-Tetrazol-5-yl)chromones. Column 2. View Source
